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Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, with 3-functionalized indole-
2-carboxylates serving as crucial intermediates in the synthesis of a wide array of
pharmacologically active compounds. This technical guide provides a comprehensive overview
of the core synthetic strategies for accessing these valuable building blocks. We will delve into
the mechanistic underpinnings of classical and modern synthetic methodologies, offering field-
proven insights into experimental choices and providing detailed, step-by-step protocols. This
guide is designed to be a self-validating system, grounding all claims and procedures in
authoritative scientific literature.

Introduction: The Significance of the Indole Scaffold

The indole ring system is a ubiquitous feature in natural products and synthetic
pharmaceuticals, exhibiting a broad spectrum of biological activities. The strategic
functionalization of this heterocyclic core, particularly at the C3 position, coupled with the
presence of a carboxylate group at the C2 position, provides a powerful handle for molecular
diversification and the fine-tuning of pharmacokinetic and pharmacodynamic properties. This
guide will explore the key synthetic transformations that enable the precise and efficient
construction of 3-functionalized indole-2-carboxylates.
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Foundational Synthetic Strategies
The Fischer Indole Synthesis: A Classic Approach

The Fischer indole synthesis remains a cornerstone of indole chemistry. While traditionally
used for the synthesis of various indole derivatives, its application to the preparation of 3-
functionalized indole-2-carboxylates often requires careful selection of starting materials and
reaction conditions.

Mechanism: The reaction proceeds through the acid-catalyzed cyclization of a
phenylhydrazone derived from a ketone or aldehyde bearing a suitable precursor to the 2-
carboxylate and 3-substituent. Key steps include enamine formation, a[1][1]-sigmatropic
rearrangement, rearomatization, and subsequent cyclization and ammonia elimination.[2]

Workflow: Fischer Indole Synthesis
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Caption: General workflow of the Fischer Indole Synthesis.
Experimental Protocol (General):

» Dissolve the appropriate phenylhydrazine hydrochloride and the a-keto ester in a suitable
solvent (e.g., ethanol, acetic acid).

» Add a catalytic amount of a strong acid (e.qg., sulfuric acid, polyphosphoric acid).

o Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer
Chromatography (TLC).

¢ Upon completion, cool the reaction mixture and pour it into ice water.
o Extract the product with an organic solvent (e.g., ethyl acetate).

e Wash the organic layer with saturated sodium bicarbonate solution and brine.
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» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

 Purify the crude product by column chromatography or recrystallization.

Modern adaptations of the Fischer indole synthesis often employ microwave irradiation or
continuous flow technologies to enhance reaction rates and improve yields.[2][3][4][5]

The Hemetsberger-Knittel Indole Synthesis

This method offers a direct route to indole-2-carboxylic esters through the thermal
decomposition of 3-aryl-2-azido-propenoic esters.[1][6]

Mechanism: The reaction is postulated to proceed through a nitrene intermediate formed upon
thermal extrusion of dinitrogen from the azide.[1] This highly reactive nitrene then undergoes
intramolecular C-H insertion to form the indole ring.

Experimental Protocol: The Hemetsberger-Knittel synthesis involves the thermolysis of an a-
azidocinnamate ester, which is typically prepared from the corresponding aryl aldehyde and an
o-azidoacetate.[7] The thermolysis is often carried out in a high-boiling solvent like xylene.[7]
Microwave and flow chemistry approaches have been developed to improve the efficiency and
safety of this reaction.

Data Summary: Comparison of Classical Indole Syntheses
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Modern Synthetic Methodologies for C3-
Functionalization

Direct functionalization of the pre-formed indole nucleus at the C3 position is a highly
convergent and atom-economical strategy.

Electrophilic Substitution Reactions

The C3 position of the indole ring is highly nucleophilic and readily undergoes electrophilic
substitution.

This reaction introduces an acyl group at the C3 position, providing a versatile handle for
further transformations.[8][9][10][11]

Mechanism: The reaction involves the generation of a highly electrophilic acylium ion from an
acylating agent (e.qg., acid chloride, anhydride) and a Lewis acid catalyst.[8] The electron-rich
C3 position of the indole attacks the acylium ion, followed by deprotonation to restore
aromaticity.[8]

Workflow: Friedel-Crafts Acylation
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Caption: General workflow for Friedel-Crafts Acylation of Indoles.
Experimental Protocol (Organocatalytic Method):[12]

» To a solution of the indole-2-carboxylate (1 mmol) in a suitable solvent (e.g.,
dichloromethane), add the acylating agent (1.2 mmol).

» Add the organocatalyst, such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) (10 mol%).

 Stir the reaction mixture at room temperature and monitor by TLC.
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» Upon completion, quench the reaction with water and extract with an organic solvent.
e Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
 Purify the product by column chromatography.

Data Summary: Friedel-Crafts Acylation Catalysts
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This reaction specifically introduces a formyl group (-CHO) at the C3 position.[13][14][15][16]
[17]

Mechanism: The Vilsmeier reagent, a chloroiminium salt, is generated in situ from N,N-
dimethylformamide (DMF) and phosphorus oxychloride (POCIz).[13] This electrophile is then
attacked by the indole at C3, and subsequent hydrolysis of the resulting iminium intermediate
yields the 3-formylindole.[13]

Experimental Protocol:[13]

e Cool a flask containing anhydrous DMF to O °C.
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e Slowly add phosphorus oxychloride (POCIs3) dropwise while maintaining the temperature
below 10 °C.

 In a separate flask, dissolve the indole-2-carboxylate in anhydrous DMF.

e Add the Vilsmeier reagent to the indole solution at 0 °C and then allow the reaction to warm
to room temperature.

e Heat the mixture to 85-95 °C for several hours.

o Cool the reaction and pour it onto crushed ice.

» Neutralize the solution with a saturated sodium carbonate solution.

o Collect the precipitated product by filtration or extract with an organic solvent.
» Purify by recrystallization or column chromatography.

Recent advancements have led to the development of catalytic Vilsmeier-Haack reactions,
avoiding the use of stoichiometric and corrosive POCIs.[14][16]

Transition Metal-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and
their application to indole chemistry has enabled the introduction of a wide range of
substituents at the C3 position.

Palladium catalysis is a powerful tool for C-C and C-N bond formation.

e Sonogashira Coupling: This reaction allows for the introduction of alkynyl groups at the C3
position of a 3-haloindole-2-carboxylate.[18][19][20][21] The reaction typically involves a
palladium catalyst, a copper(l) co-catalyst, and a base.[20]

e Buchwald-Hartwig Amination: This method enables the formation of C-N bonds, allowing for
the introduction of various amine functionalities at the C3 position of a 3-haloindole-2-
carboxylate.[22][23][24][25][26] The catalytic system typically consists of a palladium
precursor and a suitable phosphine ligand.[22][23]

© 2026 BenchChem. All rights reserved. 6/13 Tech Support


https://pubs.acs.org/doi/10.1021/acs.joc.2c02085
https://pubmed.ncbi.nlm.nih.gov/36348629/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2768273/
https://acs.digitellinc.com/p/s/synthesis-of-indole-derivatives-via-tandem-sonogashira-cyclization-reactions-catalyzed-by-palladium-nanoparticles-supported-on-graphene-poster-board-314-566150
https://www.mdpi.com/1420-3049/26/17/5287
https://research.unl.pt/ws/portalfiles/portal/48348763/Metal_Catalyzed_Cross_Coupling_Reactions_on.pdf
https://www.mdpi.com/1420-3049/26/17/5287
https://pmc.ncbi.nlm.nih.gov/articles/PMC8402097/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8851611/
https://pubs.rsc.org/en/content/articlehtml/2019/cc/c9cc02554e
https://www.researchgate.net/figure/Double-Buchwald-Hartwig-reaction-to-synthesize-3-2-bindole-28-and-thieno3-4-bindole_fig16_350592593
https://www.synthesisspotlight.com/p/buchwaldhartwig-amination-aqueous-ammonia
https://pmc.ncbi.nlm.nih.gov/articles/PMC8402097/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8851611/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11833462?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exp!oratpry

Check Availability & Pricing

Workflow: Palladium-Catalyzed Cross-Coupling
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Caption: General catalytic cycle for Palladium-catalyzed cross-coupling reactions.

Copper-catalyzed reactions, such as the Ullmann condensation, provide a cost-effective
alternative to palladium-catalyzed methods for C-N and C-O bond formation.[22][27][28][29][30]

C-H Functionalization

Direct C-H functionalization has emerged as a highly desirable synthetic strategy, as it avoids
the pre-functionalization of starting materials.[31][32][33]

Mechanism: Transition metal catalysts, often palladium or rhodium, can selectively activate a
C-H bond at the C3 position, typically with the assistance of a directing group on the indole
nitrogen or at the C2 position. This allows for the direct introduction of various functional
groups.

Photoredox Catalysis

Visible-light photoredox catalysis has opened up new avenues for mild and selective
functionalization of indoles.[34][35][36][37][38]

Mechanism: A photocatalyst, upon excitation by visible light, can initiate single-electron transfer
(SET) processes, generating radical intermediates that can then engage in various bond-
forming reactions at the C3 position.[34] This approach has been successfully applied to radical
cyclizations and other functionalization reactions.[34][35]

Decarboxylative Functionalization

© 2026 BenchChem. All rights reserved. 7/13 Tech Support


https://www.benchchem.com/product/b11833462?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC8402097/
https://pubs.acs.org/doi/pdf/10.1021/ja027433h
https://pubs.acs.org/doi/10.1021/ja027433h
https://www.mdpi.com/2304-6740/11/7/276
https://www.researchgate.net/figure/The-reaction-mechanism-proposed-for-the-Ullmann-type-N-arylation_fig1_371994191
https://pmc.ncbi.nlm.nih.gov/articles/PMC9903333/
https://pubs.acs.org/doi/10.1021/acs.joc.2c00716
https://pubs.rsc.org/en/content/articlelanding/2021/nj/d1nj01696b
https://pubs.acs.org/doi/10.1021/ol902703k
https://pubs.acs.org/doi/10.1021/acs.orglett.5b01260
https://pmc.ncbi.nlm.nih.gov/articles/PMC12455651/
https://pubs.rsc.org/en/content/articlehtml/2021/sc/d0sc06666d
https://pubmed.ncbi.nlm.nih.gov/33749289/
https://pubs.acs.org/doi/10.1021/ol902703k
https://pubs.acs.org/doi/10.1021/ol902703k
https://pubs.acs.org/doi/10.1021/acs.orglett.5b01260
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11833462?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Decarboxylative coupling reactions utilize carboxylic acids as readily available and stable
starting materials.[39][40][41][42]

Mechanism: In the context of modifying a pre-existing indole-2-carboxylic acid, decarboxylation
can be used to generate a nucleophilic or radical species at the C2 position for further
functionalization. More commonly, a separate carboxylic acid can be decarboxylated to
generate a radical that then adds to the C3 position of an indole-2-carboxylate.

Conclusion and Future Outlook

The synthesis of 3-functionalized indole-2-carboxylates is a dynamic and evolving field. While
classical methods remain valuable, modern catalytic approaches, including transition metal
catalysis, photoredox catalysis, and C-H functionalization, offer unprecedented efficiency,
selectivity, and functional group tolerance. The continued development of novel synthetic
methodologies will undoubtedly facilitate the discovery and development of new indole-based
therapeutics. The increasing adoption of enabling technologies such as flow chemistry
promises to further enhance the scalability and sustainability of these important synthetic
transformations.[2][3][4][5][43]
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Sources

1. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]

2. researchgate.net [researchgate.net]

3. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of
Indoles - PMC [pmc.ncbi.nim.nih.gov]

e 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
. scispace.com [scispace.com]

. synarchive.com [synarchive.com]

. researchgate.net [researchgate.net]

. pdf.benchchem.com [pdf.benchchem.com]

°
(] (0] ~ (@] )]

. pubs.acs.org [pubs.acs.org]

¢ 10. Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-
acylindoles regioselectively - PubMed [pubmed.ncbi.nlm.nih.gov]

e 11. researchgate.net [researchgate.net]

e 12. pubs.acs.org [pubs.acs.org]

¢ 13. pdf.benchchem.com [pdf.benchchem.com]
e 14. pubs.acs.org [pubs.acs.org]

e 15. pcbiochemres.com [pchiochemres.com]

¢ 16. Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles - PubMed
[pubmed.ncbi.nim.nih.gov]

e 17. researchgate.net [researchgate.net]

¢ 18. An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira
Conditions - PMC [pmc.ncbi.nim.nih.gov]

e 19. Synthesis of indole derivatives via tandem Sonogashira-cyclization reactions catalyzed
by palladium nanoparticles supported on graphene | Poster Board #314 - American Chemical

© 2026 BenchChem. All rights reserved. 11/13 Tech Support


https://www.benchchem.com/product/b11833462?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Hemetsberger_indole_synthesis
https://www.researchgate.net/publication/343145755_Continuous_Flow_Synthesis_of_Heterocycles_A_Recent_Update_on_the_Flow_Synthesis_of_Indoles
https://pmc.ncbi.nlm.nih.gov/articles/PMC7397031/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7397031/
https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0031-1290953
https://scispace.com/pdf/micro-reactor-and-flow-chemistry-for-industrial-applications-2lipa6kmhv.pdf
https://synarchive.com/named-reactions/hemetsberger-knittel-indole-synthesis
https://www.researchgate.net/publication/305775529_Hemetsberger_Indole_Synthesis
https://pdf.benchchem.com/90/Application_Notes_and_Protocols_for_Friedel_Crafts_Acylation_of_Indoles.pdf
https://pubs.acs.org/doi/10.1021/ol007056i
https://pubmed.ncbi.nlm.nih.gov/11277781/
https://pubmed.ncbi.nlm.nih.gov/11277781/
https://www.researchgate.net/figure/Friedel-Crafts-acylation-of-indoles_fig25_353609845
https://pubs.acs.org/doi/10.1021/ol1025348
https://pdf.benchchem.com/15194/Application_Notes_and_Protocols_Vilsmeier_Haack_Formylation_of_Indoles.pdf
https://pubs.acs.org/doi/10.1021/acs.joc.2c02085
https://www.pcbiochemres.com/article_85010_cfb6fcb97d71f7ae96e166920b1f2e0a.pdf
https://pubmed.ncbi.nlm.nih.gov/36348629/
https://pubmed.ncbi.nlm.nih.gov/36348629/
https://www.researchgate.net/publication/392889001_Synthesis_of_2-Halo-3-Formylindoles_via_Vilsmeier-Haack_Haloformylation_Reaction_of_Oxindole
https://pmc.ncbi.nlm.nih.gov/articles/PMC2768273/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2768273/
https://acs.digitellinc.com/p/s/synthesis-of-indole-derivatives-via-tandem-sonogashira-cyclization-reactions-catalyzed-by-palladium-nanoparticles-supported-on-graphene-poster-board-314-566150
https://acs.digitellinc.com/p/s/synthesis-of-indole-derivatives-via-tandem-sonogashira-cyclization-reactions-catalyzed-by-palladium-nanoparticles-supported-on-graphene-poster-board-314-566150
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11833462?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENG“E Foundational & Exploratory

Check Availability & Pricing

Society [acs.digitellinc.com]

20. mdpi.com [mdpi.com]

21. research.unl.pt [research.unl.pt]

22. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
23. Diindolylamine Preparation and Stability Investigations - PMC [pmc.ncbi.nlm.nih.gov]

24. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan
containing tripeptides and the natural product barettin in aqueous con ... - Chemical
Communications (RSC Publishing) DOI:10.1039/C9CC02554E [pubs.rsc.org]

25. researchgate.net [researchgate.net]

26. Buchwald—Hartwig Amination with Aqueous Ammonia [synthesisspotlight.com]
27. pubs.acs.org [pubs.acs.org]

28. pubs.acs.org [pubs.acs.org]

29. mdpi.com [mdpi.com]

30. researchgate.net [researchgate.net]

31. Directed C—H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free
(NH) Indoles with lodoarenes via a Palladium Catalyst System - PMC [pmc.nchi.nlm.nih.gov]

32. pubs.acs.org [pubs.acs.org]

33. Transition metal-catalyzed C—H functionalizations of indoles - New Journal of Chemistry
(RSC Publishing) [pubs.rsc.org]

34. pubs.acs.org [pubs.acs.org]
35. pubs.acs.org [pubs.acs.org]

36. Photoredox Catalytic Synthesis of Indoles via Direct N-H Activation to Generate Putative
Aminyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]

37. Benzylic C(sp 3 )-C(sp 2 ) cross-coupling of indoles enabled by oxidative radical
generation and nickel catalysis - Chemical Science (RSC Publishing)
DOI:10.1039/D0SC06666D [pubs.rsc.org]

38. Late-Stage Photoredox C-H Amidation of N-Unprotected Indole Derivatives: Access to N-
(Indol-2-yl)amides - PubMed [pubmed.ncbi.nim.nih.gov]

39. Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids [organic-
chemistry.org]

40. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

© 2026 BenchChem. All rights reserved. 12/13 Tech Support


https://acs.digitellinc.com/p/s/synthesis-of-indole-derivatives-via-tandem-sonogashira-cyclization-reactions-catalyzed-by-palladium-nanoparticles-supported-on-graphene-poster-board-314-566150
https://www.mdpi.com/1420-3049/26/17/5287
https://research.unl.pt/ws/portalfiles/portal/48348763/Metal_Catalyzed_Cross_Coupling_Reactions_on.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8402097/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8851611/
https://pubs.rsc.org/en/content/articlehtml/2019/cc/c9cc02554e
https://pubs.rsc.org/en/content/articlehtml/2019/cc/c9cc02554e
https://pubs.rsc.org/en/content/articlehtml/2019/cc/c9cc02554e
https://www.researchgate.net/figure/Double-Buchwald-Hartwig-reaction-to-synthesize-3-2-bindole-28-and-thieno3-4-bindole_fig16_350592593
https://www.synthesisspotlight.com/p/buchwaldhartwig-amination-aqueous-ammonia
https://pubs.acs.org/doi/pdf/10.1021/ja027433h
https://pubs.acs.org/doi/10.1021/ja027433h
https://www.mdpi.com/2304-6740/11/7/276
https://www.researchgate.net/figure/The-reaction-mechanism-proposed-for-the-Ullmann-type-N-arylation_fig1_371994191
https://pmc.ncbi.nlm.nih.gov/articles/PMC9903333/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9903333/
https://pubs.acs.org/doi/10.1021/acs.joc.2c00716
https://pubs.rsc.org/en/content/articlelanding/2021/nj/d1nj01696b
https://pubs.rsc.org/en/content/articlelanding/2021/nj/d1nj01696b
https://pubs.acs.org/doi/10.1021/ol902703k
https://pubs.acs.org/doi/10.1021/acs.orglett.5b01260
https://pmc.ncbi.nlm.nih.gov/articles/PMC12455651/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12455651/
https://pubs.rsc.org/en/content/articlehtml/2021/sc/d0sc06666d
https://pubs.rsc.org/en/content/articlehtml/2021/sc/d0sc06666d
https://pubs.rsc.org/en/content/articlehtml/2021/sc/d0sc06666d
https://pubmed.ncbi.nlm.nih.gov/33749289/
https://pubmed.ncbi.nlm.nih.gov/33749289/
https://www.organic-chemistry.org/abstracts/lit6/798.shtm
https://www.organic-chemistry.org/abstracts/lit6/798.shtm
https://ir.library.osaka-u.ac.jp/repo/ouka/all/100964/ChemCatChem.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11833462?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

e 41. Direct Decarboxylative Functionalization of Carboxylic Acids via O—H Hydrogen Atom
Transfer - PMC [pmc.ncbi.nlm.nih.gov]

e 42. pubs.acs.org [pubs.acs.org]
e 43. pubs.acs.org [pubs.acs.org]

e To cite this document: BenchChem. [The Synthesis of 3-Functionalized Indole-2-
Carboxylates: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11833462#literature-review-on-3-functionalized-
indole-2-carboxylate-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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